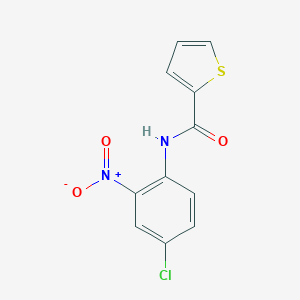
Tagitinin F
説明
Tagitinin F is a sesquiterpene with potent anti-inflammatory properties and nuclear factor-kappa B inhibition . It is derived from the herbs of Tithonia diversifolia .
Synthesis Analysis
Tagitinin F can be obtained through the photocyclization reaction of Tagitinin C . This process can be completed in less than 15 minutes in a photo-dependent reaction .Molecular Structure Analysis
The molecular formula of Tagitinin F is C19H24O6 . Its average mass is 348.390 Da and its monoisotopic mass is 348.157288 Da .Chemical Reactions Analysis
The photochemical conversion rate of Tagitinin C into Tagitinin F was slowed in the presence of 2,6-di-O-methyl-β-CyD .科学的研究の応用
Photocyclization of Tagitinin C
Tagitinin F can be obtained through the photocyclization of Tagitinin C . This process is significant because Tagitinin F has high pharmacological potential, but it is not easy to obtain, while Tagitinin C is easily obtained from a widespread plant, Tithonia diversifolia .
Anti-inflammatory Properties
Tagitinin F has been found to exhibit anti-inflammatory action on human neutrophils . It decreases lipopolysaccharide-induced interleukin-6, interleukin-8 and Tumor necrosis factor alpha production by human neutrophils .
Anti-nociceptive Properties
Tagitinin F has been shown to have anti-nociceptive properties, meaning it can reduce the sensation of pain .
Inhibition of Myeloperoxidase Activity
Tagitinin F has been found to significantly inhibit lipopolysaccharide-induced myeloperoxidase activity of human neutrophils . Myeloperoxidase is an enzyme in neutrophils that is involved in the body’s defense against bacteria and other pathogens.
Induction of Neutrophil Apoptosis
Tagitinin F has been shown to increase the apoptosis of neutrophils . This is significant because the regulation of neutrophil apoptosis is crucial for resolving inflammation.
Wound Healing
Tagitinin F has been found to be effective in reducing neutrophils and macrophages infiltration and stimulating collagen deposition in the scar tissue, accelerating tissue maturation . This suggests that it may have potential applications in wound healing.
作用機序
Target of Action
Tagitinin F, a sesquiterpene lactone, primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a fundamental role in the inflammatory response to several etiologic factors .
Mode of Action
Tagitinin F exhibits potent anti-inflammatory properties and inhibits nuclear factor-kappa B (NF-κB) . It inhibits lipopolysaccharide-induced myeloperoxidase activity in human neutrophils . Myeloperoxidase is an enzyme in neutrophils involved in the body’s defense against microorganisms.
Biochemical Pathways
It is known that tagitinin f decreases the secretion of inflammatory products . This suggests that it may affect the pathways involved in inflammation and immune response.
Pharmacokinetics
It is known that tagitinin f can be obtained from a widespread plant, tithonia diversifolia .
Result of Action
Tagitinin F decreases the secretion of inflammatory products without inducing apoptosis in neutrophils . This suggests that it has a specific anti-inflammatory effect on neutrophils, reducing their activity without causing cell death .
Action Environment
The action of Tagitinin F may be influenced by various environmental factors. For example, the compound is obtained from a plant, and its availability may depend on the growth conditions of the plant . Additionally, the effect of Tagitinin F on neutrophils may vary depending on the presence of other substances, such as lipopolysaccharide .
特性
IUPAC Name |
[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/b11-8-/t13-,14-,15+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPOHKZSDZNBE-QDHYIOMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C=C[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318122 | |
| Record name | Tagitinin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tagitinin F | |
CAS RN |
59979-57-6 | |
| Record name | Tagitinin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59979-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tagitinin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tagitinin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic targets of Tagitinin F?
A: Research suggests that Tagitinin F exhibits promising anti-inflammatory, anti-nociceptive, and anti-tumor activities. [, ] While its exact mechanism of action remains under investigation, studies indicate potential interactions with matrix metalloproteinases, which play a role in inflammation and tumor progression. [] Further research is exploring its interaction with specific molecular targets involved in these processes.
Q2: What is the structure of Tagitinin F and how does it relate to its activity?
A: Tagitinin F is a sesquiterpene lactone, a class of compounds known for their biological activities. [] While specific structural details like spectroscopic data are not provided in the provided abstracts, we know it is structurally related to Tagitinin C, differing by a photocyclization reaction. [] This structural change significantly impacts its activity. For instance, Tagitinin F demonstrates higher anti-tumor activity compared to Tagitinin C. [] This highlights the importance of the specific structural features of Tagitinin F for its biological effects.
Q3: How is Tagitinin F obtained and what are the advantages of its extraction method?
A: Tagitinin F can be obtained through photocyclization of Tagitinin C, a compound readily available from Tithonia diversifolia, a widespread plant. [] This method offers a fast and efficient way to synthesize Tagitinin F with 100% yield, significantly improving upon traditional extraction methods. [] This efficient synthesis is crucial for obtaining sufficient quantities for further research and potential therapeutic applications.
Q4: What is the leishmanicidal activity of Tagitinin F?
A: In vitro studies have demonstrated that Tagitinin F exhibits potent leishmanicidal activity against both promastigote and amastigote forms of Leishmania braziliensis. [] It effectively reduces the internalization of parasites in macrophages, highlighting its potential as a therapeutic agent for leishmaniasis. [] Further research is needed to explore its efficacy in vivo and determine its potential for development into an anti-leishmanial drug.
Q5: What computational studies have been conducted on Tagitinin F and what insights have they provided?
A: Molecular docking studies have been performed to investigate the interaction of Tagitinin F with various protein targets involved in diabetes, including LMW-PTP, SUR-1, DPP-4, and SGLT2. [] These studies have provided insights into the potential mechanisms by which Tagitinin F might exert its anti-diabetic effects. [] Further computational studies, such as molecular dynamics simulations, could provide a more detailed understanding of the binding kinetics and dynamics of Tagitinin F with its targets.
Q6: What is known about the pharmacokinetic properties of Tagitinin F?
A: While specific pharmacokinetic data is limited in the provided abstracts, research suggests that Tagitinin F possesses favorable ADME-T (absorption, distribution, metabolism, elimination, and toxicity) properties compared to other compounds isolated from Tithonia diversifolia. [] This indicates its potential for good bioavailability and a favorable safety profile. Further pharmacokinetic studies are necessary to fully characterize its absorption, distribution, metabolism, and excretion in vivo.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)

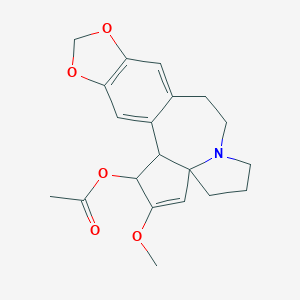
![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)
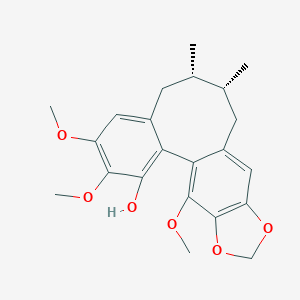
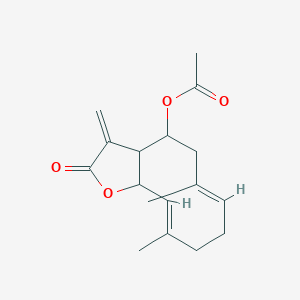
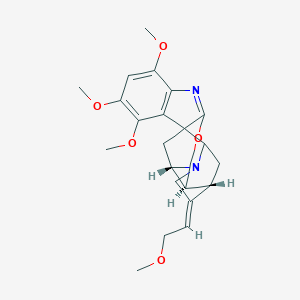
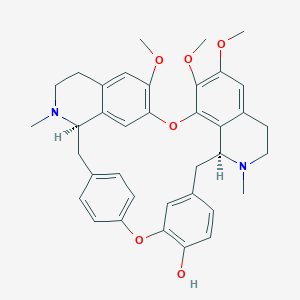
![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)


